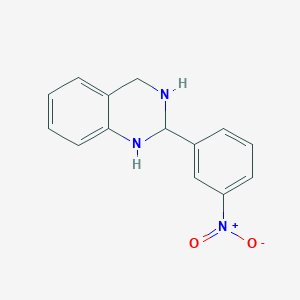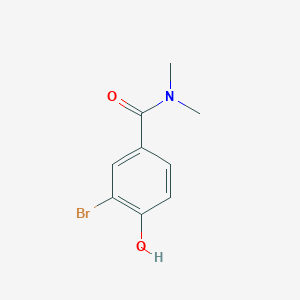![molecular formula C12H21NO4 B13898251 Acetic acid methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate](/img/structure/B13898251.png)
Acetic acid methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid;methyl 4-aminobicyclo[222]octane-1-carboxylate is a compound that has garnered interest in various fields of scientific research
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate typically involves a tandem reaction that allows for the rapid formation of the bicyclic structure. This process is often carried out under metal-free conditions, using an organic base to mediate the reaction. The reaction conditions are mild and operationally simple, making it accessible for large-scale production .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. The compound is typically stored in an inert atmosphere at low temperatures to maintain its stability .
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid;methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s reactivity or stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions are typically mild, with controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used .
Wissenschaftliche Forschungsanwendungen
Acetic acid;methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a model compound for studying enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism by which acetic acid;methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate exerts its effects involves interactions with specific molecular targets. For instance, it can inhibit enzymes like FabF and FabH, which are involved in fatty acid biosynthesis. This inhibition can lead to antibacterial activity against Gram-positive pathogens .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate hydrochloride: This compound shares a similar structure but includes a hydrochloride group, which can affect its solubility and reactivity.
Bicyclo[2.2.2]octane-1-carboxylates: These compounds have a similar bicyclic structure but may differ in their functional groups, leading to variations in their chemical properties and applications.
Uniqueness
The uniqueness of acetic acid;methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate lies in its combination of a bicyclic structure with an amino group and a carboxylate ester.
Eigenschaften
Molekularformel |
C12H21NO4 |
|---|---|
Molekulargewicht |
243.30 g/mol |
IUPAC-Name |
acetic acid;methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate |
InChI |
InChI=1S/C10H17NO2.C2H4O2/c1-13-8(12)9-2-5-10(11,6-3-9)7-4-9;1-2(3)4/h2-7,11H2,1H3;1H3,(H,3,4) |
InChI-Schlüssel |
YVUAQFYUXKUKIN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)O.COC(=O)C12CCC(CC1)(CC2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


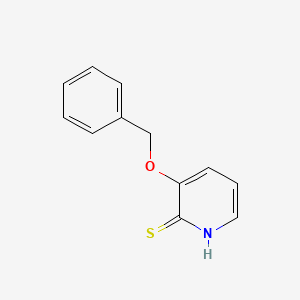
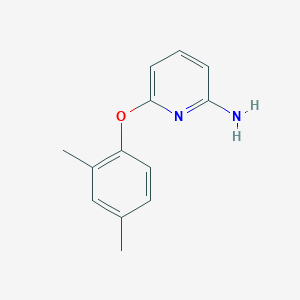
![(8aS)-N-[(4-fluorophenyl)methyl]-3-oxo-1,1-diphenyl-5,6,8,8a-tetrahydro-[1,3]oxazolo[3,4-a]pyrazine-7-carboxamide](/img/structure/B13898176.png)
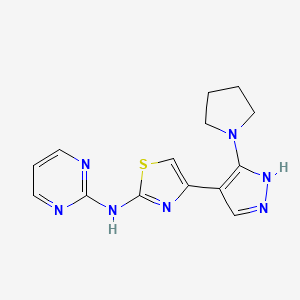
![Benz[b]acridin-12(5H)-one](/img/structure/B13898200.png)
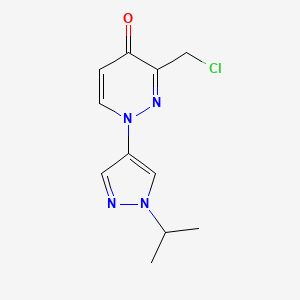
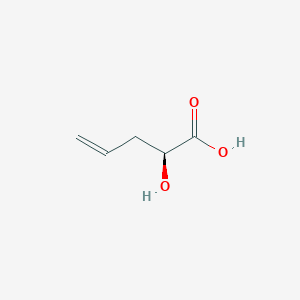
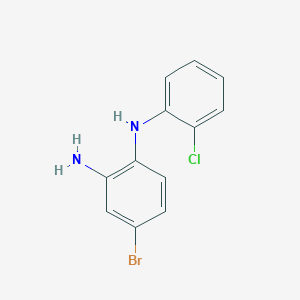
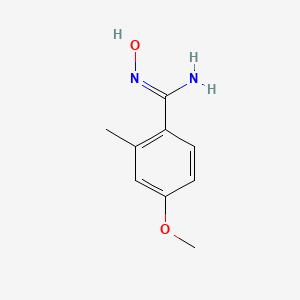
![2-bromo-4-chloro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B13898234.png)
![5-Benzyl-3a-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B13898238.png)
![6-Fluorobenzo[b]thiophene-3-carboxylic acid](/img/structure/B13898240.png)
